molecular formula C12H17N3O2S2 B2384692 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methylthiophene-2-sulfonamide CAS No. 1226433-22-2

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methylthiophene-2-sulfonamide

Cat. No. B2384692
CAS RN: 1226433-22-2
M. Wt: 299.41
InChI Key: OYZKZDIKSWJRIT-UHFFFAOYSA-N
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Description

The compound “N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methylthiophene-2-sulfonamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and two methyl groups attached to it. The pyrazole ring is connected to a thiophene ring, another five-membered ring but with a sulfur atom, via a sulfonamide linkage .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of the rings and the substituents on these rings. The presence of the nitrogen atoms in the pyrazole ring and the sulfur atom in the thiophene ring could potentially influence the electronic properties of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing pyrazole and thiophene rings are known to participate in a variety of chemical reactions. For instance, pyrazoles can undergo reactions at the nitrogen atoms, such as alkylation, acylation, and sulfonylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar sulfonamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Antibacterial Evaluation

Researchers have developed novel heterocyclic compounds containing a sulfonamido moiety, aimed at serving as antibacterial agents. The synthesis involved reacting a precursor with various active methylene compounds, leading to the production of derivatives such as pyran, pyridine, pyridazine, pyrazole, and oxazole. Among the newly synthesized compounds, eight demonstrated significant antibacterial activities, highlighting their potential in combating bacterial infections (Azab, Youssef, & El-Bordany, 2013).

Carbonic Anhydrase and Acetylcholinesterase Inhibition

A study on pyrazoline benzensulfonamides synthesized compounds incorporating pyrazoline and sulfonamide pharmacophores. These compounds were evaluated for their inhibition potency against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. The research found that the sulfonamide derivatives inhibited cytosolic human carbonic anhydrase I and II isoenzymes effectively, with low cytotoxicity and tumor selectivity towards oral squamous cancer cell carcinoma cell lines, suggesting potential for developing new inhibitors for therapeutic applications (Ozmen Ozgun et al., 2019).

Synthesis and Characterization for Potential Applications

In another study, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide was synthesized, and its structure was characterized. The research explored the effects of various conditions on the yield, providing insights into the potential applications of such compounds in various scientific fields (Peng-yun, 2013).

Enzyme Inhibitory Activities

A study focusing on the synthesis of polymethoxylated-pyrazoline benzene sulfonamides investigated their cytotoxic activities and inhibitory effects on carbonic anhydrase isoenzymes. The compounds displayed significant enzyme inhibitory activity, surpassing that of the reference compound acetazolamide, and presented a degree of tumor selectivity, suggesting their potential as lead molecules for further investigation in therapeutic contexts (Kucukoglu et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer activities .

properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-methylthiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S2/c1-9-8-10(2)15(14-9)7-6-13-19(16,17)12-5-4-11(3)18-12/h4-5,8,13H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZKZDIKSWJRIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCCN2C(=CC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methylthiophene-2-sulfonamide

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